molecular formula C7H12ClNO B3055361 2-Methylpiperidine-1-carbonyl chloride CAS No. 64196-60-7

2-Methylpiperidine-1-carbonyl chloride

Cat. No.: B3055361
CAS No.: 64196-60-7
M. Wt: 161.63 g/mol
InChI Key: QMIKDOBDKNYLGB-UHFFFAOYSA-N
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Description

2-Methylpiperidine-1-carbonyl chloride is an organic compound with the molecular formula C7H12ClNO. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylpiperidine-1-carbonyl chloride can be synthesized through the reaction of 2-methylpiperidine with phosgene (COCl2). The reaction typically occurs in an inert solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction. The general reaction is as follows:

2-Methylpiperidine+Phosgene2-Methylpiperidine-1-carbonyl chloride+HCl\text{2-Methylpiperidine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} 2-Methylpiperidine+Phosgene→2-Methylpiperidine-1-carbonyl chloride+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful handling of phosgene due to its toxicity and reactivity. The reaction is conducted in a controlled environment with appropriate safety measures.

Chemical Reactions Analysis

Types of Reactions: 2-Methylpiperidine-1-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2-methylpiperidine and hydrochloric acid.

    Reduction: It can be reduced to 2-methylpiperidine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Nucleophilic Substitution: Amides, esters, and thioesters.

    Hydrolysis: 2-Methylpiperidine and hydrochloric acid.

    Reduction: 2-Methylpiperidine.

Scientific Research Applications

2-Methylpiperidine-1-carbonyl chloride is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the preparation of biologically active compounds for research purposes.

    Medicine: As a building block in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methylpiperidine-1-carbonyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form covalent bonds, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.

Comparison with Similar Compounds

    Piperidine: A six-membered heterocyclic amine with similar reactivity.

    2-Methylpiperidine: The parent compound without the carbonyl chloride group.

    Piperidine-1-carbonyl chloride: The non-methylated version of the compound.

Comparison: 2-Methylpiperidine-1-carbonyl chloride is unique due to the presence of both the methyl group and the carbonyl chloride group, which enhances its reactivity and usefulness as an intermediate in organic synthesis. Compared to piperidine and 2-methylpiperidine, it offers additional functionalization options due to the carbonyl chloride group.

Properties

IUPAC Name

2-methylpiperidine-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO/c1-6-4-2-3-5-9(6)7(8)10/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIKDOBDKNYLGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40591705
Record name 2-Methylpiperidine-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64196-60-7
Record name 2-Methylpiperidine-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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